4-Bromo-2-(3,4-dichlorophenyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(3,4-dichlorophenyl)thiazole is a heterocyclic compound that contains a thiazole ring substituted with a bromine atom at the 4-position and a 3,4-dichlorophenyl group at the 2-position. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(3,4-dichlorophenyl)thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4-dichlorophenyl isothiocyanate with 2-bromoacetophenone under basic conditions. The reaction proceeds through the formation of an intermediate thiourea, which cyclizes to form the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(3,4-dichlorophenyl)thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom in the presence of a suitable catalyst.
Oxidation: Oxidizing agents like hydrogen peroxide can be used to oxidize the thiazole ring.
Reduction: Reducing agents such as sodium borohydride can reduce the thiazole ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiazole derivatives with different functional groups .
Scientific Research Applications
4-Bromo-2-(3,4-dichlorophenyl)thiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating infections and cancer.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Bromo-2-(3,4-dichlorophenyl)thiazole involves its interaction with specific molecular targets. For example, it may inhibit bacterial enzymes or interfere with cancer cell signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: Similar structure but different substitution pattern.
2,4-Disubstituted thiazoles: Various derivatives with different substituents at the 2 and 4 positions
Uniqueness
4-Bromo-2-(3,4-dichlorophenyl)thiazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
Molecular Formula |
C9H4BrCl2NS |
---|---|
Molecular Weight |
309.01 g/mol |
IUPAC Name |
4-bromo-2-(3,4-dichlorophenyl)-1,3-thiazole |
InChI |
InChI=1S/C9H4BrCl2NS/c10-8-4-14-9(13-8)5-1-2-6(11)7(12)3-5/h1-4H |
InChI Key |
RRVJXESWZYMEFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC(=CS2)Br)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.